molecular formula C10H8O3 B1218226 1,3,8-Trihydroxynaphthalene CAS No. 7124-49-4

1,3,8-Trihydroxynaphthalene

Cat. No.: B1218226
CAS No.: 7124-49-4
M. Wt: 176.17 g/mol
InChI Key: USWUTUCXLQBQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,3,8-triol is a naphthalenetriol that is naphthalene substituted by hydroxy groups at positions 1, 3 and 8.

Scientific Research Applications

Role in Fungal Melanin Biosynthesis

1,3,8-Trihydroxynaphthalene is a precursor in the biosynthesis of fungal melanin, specifically dihydroxynaphthalene melanin. The enzyme this compound reductase (3HNR) catalyzes the reduction of this compound to produce 1,8-dihydroxynaphthalene, an essential step in melanin production.

Recent research has focused on synthesizing novel inhibitors targeting this compound reductase to combat fungal pathogens like Magnaporthe grisea, responsible for rice blast disease.

Case Study: Inhibitor Synthesis and Evaluation

A series of β-nitrostyrene compounds were rationally designed based on the structural information of the active site of 3HNR. These compounds exhibited high inhibitory activities against 3HNR with IC50 values as low as 0.29 μM. Notably, compound 3-2 demonstrated significant fungicidal activity against M. grisea, suggesting that derivatives of this compound could serve as promising leads for agricultural fungicides .

Compound IC50 (μM) Fungicidal Activity (EC50 ppm)
3-20.299.5
3-4Not specifiedModerate

Theoretical Studies on Conformational Stability

Theoretical studies have been conducted to analyze the conformer stability of this compound using density functional theory (DFT). The findings suggest that different tautomeric forms and their rotamers exhibit varying stability profiles depending on solvent conditions.

Key Findings:

  • DFT methods provided the best agreement with experimental data when using a continuum solvation model.
  • The semiempirical AM1 method showed promise for studying larger systems .

Environmental and Industrial Applications

While primarily studied for its biological significance, this compound also has potential industrial applications due to its chemical properties.

Potential Applications:

  • Used as an intermediate in organic synthesis.
  • Potential application in developing new materials with specific optical or electronic properties.

Properties

CAS No.

7124-49-4

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

naphthalene-1,3,8-triol

InChI

InChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H

InChI Key

USWUTUCXLQBQCG-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC(=C2C(=C1)O)O)O

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)O)O)O

Synonyms

1,3,8-trihydroxynaphthalene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-Trihydroxynaphthalene
Reactant of Route 2
1,3,8-Trihydroxynaphthalene
Reactant of Route 3
1,3,8-Trihydroxynaphthalene
Reactant of Route 4
1,3,8-Trihydroxynaphthalene
Reactant of Route 5
1,3,8-Trihydroxynaphthalene
Reactant of Route 6
1,3,8-Trihydroxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.